3-(4-(6-氨基己酰氧基)苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Proteomics Research

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is available for purchase as a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification and quantification of proteins, understanding protein-protein interactions, and studying post-translational modifications.

Synthesis of Bioactive Compounds

Similar compounds have been synthesized for their biological activity . The presence of an aminocaproyloxy group suggests that 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid could be used as a precursor or intermediate in the synthesis of bioactive molecules, potentially in drug discovery or medicinal chemistry research.

Biotinylation Reagent

The related compound 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic acid is used as a biotinylation reagent . Biotinylation is the process of attaching biotin to proteins and other macromolecules; this suggests that 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid could also serve a similar function in biochemical assays or as a labeling agent.

作用机制

Target of Action

It is commonly used as a non-steroidal anti-inflammatory drug (nsaid) . NSAIDs typically work by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins, substances that mediate inflammation and pain.

Mode of Action

As an nsaid, it likely works by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This results in the alleviation of inflammation, pain, and fever symptoms.

Biochemical Pathways

Given its classification as an nsaid, it is likely involved in the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Pharmacokinetics

As an nsaid, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is the suppression of inflammation and alleviation of pain and fever symptoms . This is achieved through the inhibition of prostaglandin synthesis, which mediates these symptoms.

Action Environment

It is always recommended to store the compound under appropriate conditions to ensure its stability and efficacy .

属性

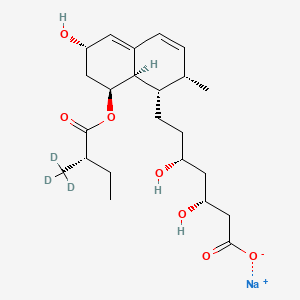

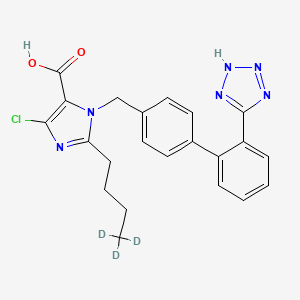

IUPAC Name |

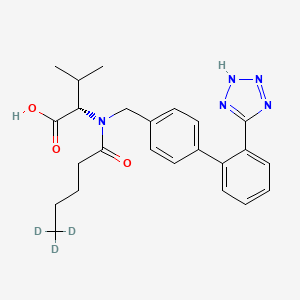

3-[4-(6-aminohexanoyloxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c16-11-3-1-2-4-15(19)20-13-8-5-12(6-9-13)7-10-14(17)18/h5-6,8-9H,1-4,7,10-11,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQFOQOMOXWCFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)OC(=O)CCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652428 |

Source

|

| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

760127-60-4 |

Source

|

| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)